1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid
Beschreibung
1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid (CAS: 25080-63-1, Molecular formula: C₂₀H₁₉NO₅, Molecular weight: 353.38 g/mol) is a cyclobutane-derived compound functionalized with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a hydroxyl substituent at the 3-position . The Fmoc group is widely used in peptide synthesis to protect amine functionalities during solid-phase synthesis. This compound’s rigid cyclobutane core and polar hydroxy group make it a structurally unique building block for designing constrained peptides or small-molecule inhibitors. Its stereochemistry (1r,3r configuration) is critical for its spatial orientation in target interactions .
Eigenschaften
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-13-9-21(10-13,19(24)25)12-22-20(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,23H,9-12H2,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYLQQALXZICBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid (Fmoc-3-hydroxycyclobutane) is a synthetic compound notable for its unique structural features and potential biological activities. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) protecting group enhances its stability and solubility, making it a valuable building block in medicinal chemistry and peptide synthesis. This article aims to explore the biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of Fmoc-3-hydroxycyclobutane is , with a molecular weight of approximately 381.4 g/mol. The structure features a cyclobutane ring with hydroxyl and carboxylic acid functional groups, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | Methyl 1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclobutane-1-carboxylate |
| CAS Number | 2137143-57-6 |
Fmoc-3-hydroxycyclobutane exhibits various biological activities attributed to its structural characteristics:
- Inhibition of PD-L1 : Recent studies have demonstrated that Fmoc-3-hydroxycyclobutane can inhibit the programmed death-ligand 1 (PD-L1), a protein that plays a crucial role in immune evasion by tumors. This inhibition suggests potential applications in cancer immunotherapy, enhancing T-cell responses against tumor cells .
- Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
- Enzyme Interaction : The compound has been utilized in studies examining enzyme-substrate interactions, highlighting its potential role in biochemical assays and drug design .
Case Studies
Several case studies have explored the biological implications of Fmoc-3-hydroxycyclobutane:
- Study on PD-L1 Inhibition : A study published in Nature Communications reported that derivatives similar to Fmoc-3-hydroxycyclobutane effectively blocked PD-L1 interactions, leading to enhanced immune responses in murine models .
- Antimicrobial Testing : In vitro assays demonstrated that Fmoc-3-hydroxycyclobutane exhibited significant activity against several bacterial strains, suggesting its potential as a scaffold for antibiotic development .
Synthesis and Derivatives
The synthesis of Fmoc-3-hydroxycyclobutane typically involves the protection of amino acids using the Fmoc group followed by cyclization reactions to form the cyclobutane structure. The deprotection of the Fmoc group can be achieved under mild basic conditions, allowing for further functionalization.
Synthetic Pathway Overview
- Fmoc Protection : Amino acids are reacted with Fmoc-Cl in the presence of a base.
- Cyclization : The protected amino acid undergoes cyclization with appropriate coupling reagents.
- Deprotection : The Fmoc group is removed using piperidine or similar bases.
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of Fmoc-3-hydroxycyclobutane. Investigations into its pharmacokinetics, toxicity profiles, and detailed binding studies with biological targets will be crucial for advancing its therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Cyclopentane Derivative
- Compound: (1R,3s)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
- CAS : 220497-67-6
- Molecular formula: C₂₁H₂₁NO₄
- Molecular weight : 351.40 g/mol
- Key differences : The cyclopentane ring introduces increased conformational flexibility compared to the cyclobutane core of the target compound. This flexibility may enhance binding entropy in drug-receptor interactions but reduce steric constraints .
Azetidine Derivative
- Compound : 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid
- CAS : 2044773-70-6
- Molecular formula: C₁₉H₁₇NO₅
- Molecular weight : 339.34 g/mol
- Key differences : The smaller azetidine ring (4-membered, nitrogen-containing) introduces a heteroatom and reduces steric bulk. The hydroxyl group at the 3-position mirrors the target compound, but the ring’s reduced size may limit compatibility with certain enzymatic active sites .
Cyclohexane Derivatives
- Compound 1: FMOC-Gabapentin (1-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]cyclohexaneacetic acid)
- CAS : 882847-19-0
- Molecular formula: C₂₄H₂₇NO₄
- Molecular weight : 393.48 g/mol
Key differences : The cyclohexane ring and acetic acid side chain mimic the structure of gabapentin, a GABA analog. This derivative is tailored for neurological drug development, unlike the target compound’s cyclobutane scaffold .
- Compound 2: 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid
- CAS : 220145-22-2
- Molecular formula: C₂₃H₂₅NO₄
- Molecular weight : 379.45 g/mol
Functional Group Variations
Hydroxyl Group Positioning
Stereochemical Diversity
- The (1r,3r) configuration of the target compound contrasts with the (1R,3s) stereochemistry in the cyclopentane analogue. Such differences significantly impact molecular recognition in chiral environments, as shown in crystallographic studies of related Fmoc compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
